Ethyl 2-methyl-2-((5-(1-(methylsulfonyl)piperidine-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate
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Overview
Description
Ethyl 2-methyl-2-((5-(1-(methylsulfonyl)piperidine-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate is a complex organic compound that features a combination of several functional groups, including an ester, a thiadiazole ring, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-methyl-2-((5-(1-(methylsulfonyl)piperidine-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate typically involves multiple steps, starting from readily available starting materials
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.
Introduction of Piperidine Moiety: The piperidine ring is introduced via nucleophilic substitution reactions, often involving piperidine derivatives and suitable electrophiles.
Esterification: The final step involves the esterification of the intermediate compound with ethyl bromoacetate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-2-((5-(1-(methylsulfonyl)piperidine-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring and the piperidine moiety can be oxidized under strong oxidizing conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functionalities.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the thiadiazole and piperidine rings.
Reduction: Corresponding alcohols and amines.
Substitution: Substituted esters and amides.
Scientific Research Applications
Ethyl 2-methyl-2-((5-(1-(methylsulfonyl)piperidine-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-methyl-2-((5-(1-(methylsulfonyl)piperidine-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperidine moiety can enhance the compound’s binding affinity to its targets, while the ester group may facilitate cellular uptake and distribution .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(2-(2-(5-(1-(4-chlorophenoxy)-ethyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)acetamido)thiazol-4-yl)acetate
- 2-alkyl/arylamino-5-((6-(4-bromo phenyl)imidazo[2,1-b]thiazol-3-yl)methyl)-1,3,4-thiadiazoles
Uniqueness
Ethyl 2-methyl-2-((5-(1-(methylsulfonyl)piperidine-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the piperidine moiety, in particular, enhances its pharmacological potential compared to other similar compounds .
Properties
IUPAC Name |
ethyl 2-methyl-2-[[5-[(1-methylsulfonylpiperidine-4-carbonyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O5S3/c1-5-24-12(21)15(2,3)26-14-18-17-13(25-14)16-11(20)10-6-8-19(9-7-10)27(4,22)23/h10H,5-9H2,1-4H3,(H,16,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPEOFHWCGOWMTP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)SC1=NN=C(S1)NC(=O)C2CCN(CC2)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O5S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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